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Compound of Interest

Compound Name: 6-Amino-3-methyluracil

Cat. No.: B015044 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

the structural and electronic properties of bioactive molecules is paramount. 6-Amino-3-
methyluracil and its analogs, a class of compounds with significant potential in medicinal

chemistry, require precise characterization to elucidate their mechanisms of action and guide

further development. This guide provides a comparative overview of the spectroscopic analysis

of 6-Amino-3-methyluracil and related compounds, supported by experimental data and

detailed protocols.

Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for 6-Amino-3-
methyluracil and its close analogs. A complete experimental dataset for 6-Amino-3-
methyluracil is not readily available in the literature; therefore, data from structurally similar

compounds are presented for comparative purposes.

Table 1: UV-Vis Spectroscopic Data
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Compound Solvent λmax (nm) Reference

6-Amino-3-

methyluracil
Data Not Available -

5-Acetylamino-6-

amino-3-methyluracil
Water 264 [1]

5-Acetylamino-6-

formylamino-3-

methyluracil

Water 284.7 [1]

Uracil Water 202, 258 [2]

Table 2: Infrared (IR) Spectroscopic Data (Key Peaks in cm⁻¹)

Functional
Group

6-Amino-1,3-
dimethyluracil

6-Methyluracil
General Uracil
Derivatives

Reference

N-H Stretch

(Amino)
~3400-3200 - ~3400-3200 [3]

C=O Stretch

(Amide)
~1700-1650 ~1715 ~1710-1650 [3]

C=C Stretch ~1650-1600 ~1650-1600 ~1650-1600 [3]

N-H Bend

(Amine)
~1600 - ~1600 [3]

C-N Stretch ~1350-1250 ~1350-1250 ~1350-1250 [3]

Note: Specific peak positions for 6-Amino-3-methyluracil are not available. The data for 6-

Amino-1,3-dimethyluracil provides a close approximation.

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Proton
6-Amino-1,3-
dimethyluracil (in
DMSO-d₆)

5-Acetylamino-6-
amino-3-
methyluracil (in
DMSO-d₆)

Reference

-CH₃ (N3) ~3.1 ~3.1 [4]

-CH (C5) ~4.8 - [4]

-NH₂ (C6) ~6.5 (broad) ~6.0 (broad) [4]

-NH (N1) ~10.5 (broad) ~10.3 (broad) [4]

-NH (Acetyl) - ~8.9

-CH₃ (Acetyl) - ~2.0

Note: Chemical shifts for 6-Amino-3-methyluracil are not explicitly available. The data for

these analogs provides expected ranges.

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon
6-Amino-1,3-
dimethyluracil (in
DMSO-d₆)

5-Acetylamino-6-
amino-3-
methyluracil (in
DMSO-d₆)

Reference

-CH₃ (N3) ~27 ~27 [4]

C5 ~75 ~105 [4]

C6 ~150 ~145 [4]

C2 ~152 ~151 [4]

C4 ~163 ~161 [4]

-CH₃ (Acetyl) - ~23

C=O (Acetyl) - ~169

Note: Assignments are based on general knowledge of uracil derivatives and may vary slightly.
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Table 5: Mass Spectrometry Data (Key Fragmentation)

Compound
Ionization
Method

Molecular Ion
(m/z)

Key
Fragments
(m/z)

Reference

6-Amino-3-

methyluracil
EI 141

Data Not

Available
[5]

6-Amino-1,3-

dimethyluracil
EI 155 112, 84, 69, 57 [4]

5-Acetylamino-6-

amino-3-

methyluracil

ESI 199 [M+H]⁺ 157, 140, 112

Trimethylsilyl

derivative of a 6-

amino-3-methyl-

pyranopyrazole

analog

EI - [M-65]⁺ [6][7]

Experimental Protocols
Reproducible and reliable spectroscopic data acquisition is contingent on standardized

experimental protocols. The following sections detail generalized methodologies for the key

spectroscopic techniques discussed.

UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties and λmax of the compound.

Methodology:

Sample Preparation: Prepare a stock solution of the sample (e.g., 1 mg/mL) in a suitable UV-

transparent solvent (e.g., ethanol, methanol, or water). From the stock solution, prepare a

series of dilutions to find a concentration that gives an absorbance reading between 0.1 and

1.0.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Record a baseline spectrum with the cuvette filled with the solvent used for the sample.

Record the sample spectrum over a wavelength range of 200-400 nm.

Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Process the spectrum to identify characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure, including the connectivity and chemical

environment of protons and carbons.

Methodology:

Sample Preparation:
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Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[8]

Ensure the sample is fully dissolved; filter if any solid particles are present.[9]

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.[10]

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Acquire a ¹H NMR spectrum, noting chemical shifts (δ), coupling constants (J), and

integration values.

Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete

structural assignment.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

Sample Preparation:

For volatile and thermally stable compounds, dissolve a small amount of the sample in a

volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of

approximately 10-100 µg/mL.[11]

For non-volatile compounds, derivatization (e.g., silylation) may be necessary to increase

volatility.[12][13]

Instrumentation: Use a GC-MS system.

Data Acquisition:
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Inject the sample into the GC, where it is vaporized and separated on a capillary column.

The separated components enter the mass spectrometer, where they are ionized (typically

by electron impact at 70 eV).

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z),

and a detector records their abundance.

Analyze the resulting mass spectrum to identify the molecular ion and characteristic

fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic

analysis of a novel uracil analog.
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General Workflow for Spectroscopic Analysis

Compound Synthesis & Purification

Spectroscopic Characterization

Data Analysis & Structure Elucidation

Synthesis of Uracil Analog

Purification (e.g., Crystallization, Chromatography)

UV-Vis Spectroscopy

Purity & λmax

FTIR Spectroscopy

Functional Groups

NMR Spectroscopy
(1H, 13C, 2D)

Structural Elucidation

Mass Spectrometry
(e.g., GC-MS, ESI-MS)

Molecular Weight & Formula

Spectral Data Processing

Structure Confirmation

Comparison with Analogs

Comprehensive Report
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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